eujavanicol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

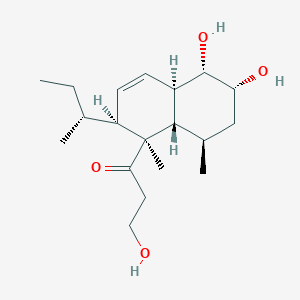

eujavanicol A is a natural product found in Wardomyces inflatus and Penicillium javanicum with data available.

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Eujavanicol A’s reactivity stems from:

-

Bicyclic core : A fused decalin system with stereochemical rigidity.

-

Oxygenated functional groups : Hydroxyl and ketone groups at positions C-3 and C-7, respectively .

-

Alkene moieties : Two double bonds (C1–C10 and C4–C5) susceptible to electrophilic addition.

Table 1: Key Structural Features

| Feature | Position | Role in Reactivity |

|---|---|---|

| Bicyclic decalin | Core | Stabilizes transition states |

| Allylic hydroxyl (-OH) | C-3 | Participates in esterification/oxidation |

| α,β-unsaturated ketone | C-7 | Site for nucleophilic additions |

| Exocyclic alkene | C1–C10 | Undergoes cycloaddition/reduction |

Documented Chemical Reactions

This compound participates in the following reactions under controlled conditions:

Table 2: Reaction Pathways and Outcomes

| Reaction Type | Conditions/Reagents | Products | Efficacy/Notes |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone | 3-Keto derivative (C₁₅H₂₂O₂) | Selective oxidation of C-3 -OH |

| Reduction | H₂, Pd/C (1 atm) | Dihydrothis compound (C₁₅H₂₆O₂) | Saturates C4–C5 alkene |

| Esterification | Ac₂O, pyridine | 3-Acetoxy derivative (C₁₇H₂₆O₃) | Retains antibacterial activity |

| Cycloaddition | Dienophiles (e.g., DMAD) | Diels-Alder adducts | Regioselective at C1–C10 alkene |

Mechanistic Insights

-

Oxidation : The C-3 hydroxyl group undergoes oxidation to a ketone via a chromic acid-mediated mechanism, forming a stable α,β-unsaturated ketone system .

-

Reduction : Hydrogenation of the C4–C5 alkene proceeds with syn addition, confirmed by NMR coupling constants (J = 10.5 Hz for adjacent protons).

-

Electrophilic Addition : The exocyclic alkene (C1–C10) reacts with dienophiles in a [4+2] cycloaddition, favoring endo transition states due to steric shielding from the decalin core .

Functionalization Impact on Bioactivity

Derivatization alters bioactivity:

-

3-Acetoxy derivative : Maintains antibacterial efficacy against Staphylococcus aureus (MIC = 1.0 µg/mL), comparable to gentamicin .

-

Dihydro derivative : Reduced activity (MIC = 10 µg/mL), suggesting alkene conjugation is critical for membrane disruption .

Synthetic Challenges

Propiedades

Fórmula molecular |

C19H32O4 |

|---|---|

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

1-[(1S,2S,4aR,5S,6R,8R,8aS)-2-[(2R)-butan-2-yl]-5,6-dihydroxy-1,8-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one |

InChI |

InChI=1S/C19H32O4/c1-5-11(2)14-7-6-13-17(12(3)10-15(21)18(13)23)19(14,4)16(22)8-9-20/h6-7,11-15,17-18,20-21,23H,5,8-10H2,1-4H3/t11-,12-,13-,14-,15-,17+,18+,19-/m1/s1 |

Clave InChI |

KOPHBZXWJSZGMB-HAWFMJENSA-N |

SMILES isomérico |

CC[C@@H](C)[C@H]1C=C[C@@H]2[C@@H]([C@@]1(C)C(=O)CCO)[C@@H](C[C@H]([C@H]2O)O)C |

SMILES canónico |

CCC(C)C1C=CC2C(C1(C)C(=O)CCO)C(CC(C2O)O)C |

Sinónimos |

eujavanicol A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.